

Spectroscopic Profile of N-Methylnonan-2-amine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylnonan-2-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Methylnonan-2-amine**. The information presented herein is based on established principles of spectroscopy for secondary aliphatic amines. This document also outlines standard experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic chemistry and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-Methylnonan-2-amine**. These predictions are derived from typical values for similar aliphatic secondary amines.

Table 1: Predicted ^1H NMR Spectral Data for N-Methylnonan-2-amine

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H1' (N-CH ₃)	~2.4	s	3H	-
H1	~1.1	d	3H	~6.5
H2	~2.6-2.8	m	1H	-
H3	~1.2-1.4	m	2H	-
H4-H8	~1.2-1.4	m	10H	-
H9	~0.9	t	3H	~7.0
NH	~0.7-1.5	br s	1H	-

Table 2: Predicted ¹³C NMR Spectral Data for N-Methylnonan-2-amine

Carbon	Chemical Shift (δ , ppm)
C1' (N-CH ₃)	~34-36
C1	~20-23
C2	~55-60
C3	~35-38
C4-C7	~22-32
C8	~31-33
C9	~14

Table 3: Predicted IR Absorption Data for N-Methylnonan-2-amine

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
N-H Stretch	3300 - 3500	Weak-Medium	Single, sharp peak characteristic of a secondary amine. [1] [2]
C-H Stretch (sp ³)	2850 - 2960	Strong	Aliphatic C-H stretching.
N-H Bend	1550 - 1650	Weak-Medium	Sometimes observed for secondary amines. [1] [2]
C-N Stretch	1180 - 1250	Medium	Characteristic of an aliphatic amine. [1] [2] [3] [4]
N-H Wag	650 - 900	Broad, Weak-Medium	Out-of-plane bending. [1] [2]

Table 4: Predicted Mass Spectrometry Data for N-Methylnonan-2-amine

m/z	Relative Intensity	Assignment
157	Moderate	[M] ⁺ (Molecular Ion)
142	High	[M-CH ₃] ⁺ (Alpha-cleavage)
72	High	[CH ₃ CH=NHCH ₃] ⁺ (Alpha-cleavage)
44	Moderate	[CH ₃ NH=CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **N-Methylnonan-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A solution of **N-Methylnonan-2-amine** (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.^[5] The probe is tuned for both ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 128-1024 or more) is typically required. A wider spectral width (e.g., 0-220 ppm) is used.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Methylnonan-2-amine**.

Methodology:

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR spectroscopy, a drop of the neat liquid sample is placed directly onto the ATR crystal.^{[6][7]}
- **Instrument Setup:** The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

- **Data Acquisition:** The sample is placed on the crystal, and the spectrum is recorded.[8] Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The ATR correction may be applied to the data.

Mass Spectrometry (MS)

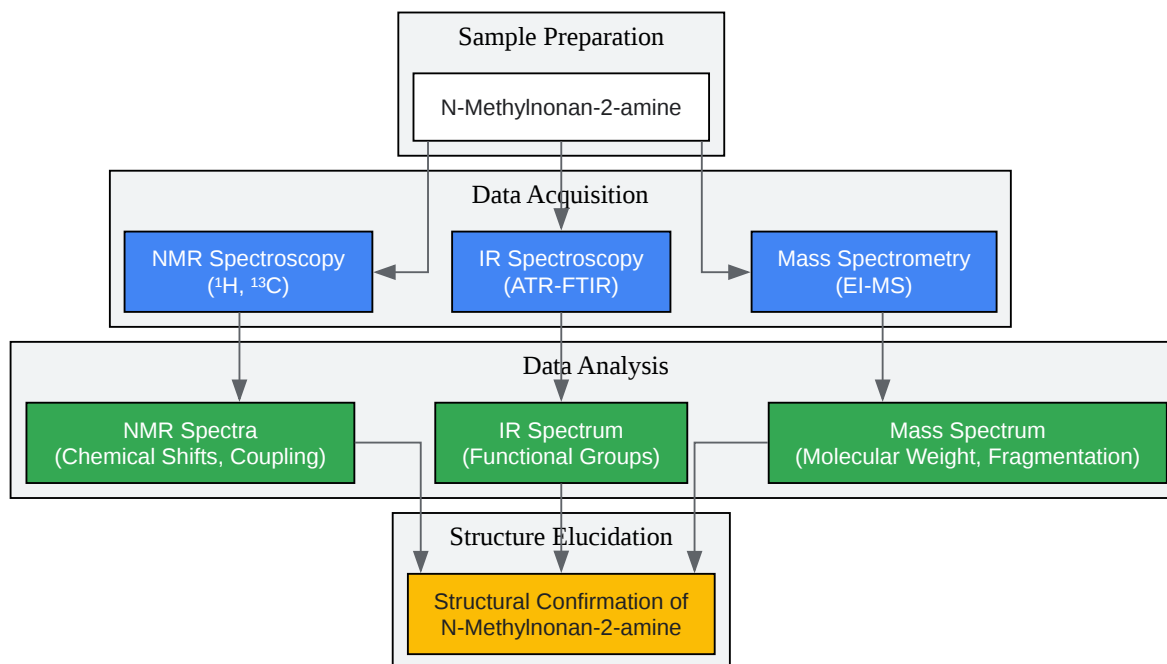
Objective: To determine the molecular weight and fragmentation pattern of **N-Methylnonan-2-amine**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method for small, volatile molecules.[9][10] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions. [11][12]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. For amines, alpha-cleavage is a dominant fragmentation pathway.[13][14][15]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-Methylnonan-2-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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